molecular formula C3H6O2Si B14204232 1,5-Dioxa-3-silaspiro[2.3]hexane CAS No. 918402-99-0

1,5-Dioxa-3-silaspiro[2.3]hexane

Katalognummer: B14204232
CAS-Nummer: 918402-99-0
Molekulargewicht: 102.16 g/mol
InChI-Schlüssel: OPAQTDQZTPHQDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dioxa-3-silaspiro[23]hexane is a chemical compound with the molecular formula C3H6O2Si It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom In this case, the silicon atom is the connecting point for the two oxygen-containing rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dioxa-3-silaspiro[2.3]hexane can be synthesized through several methods. One common approach involves the reaction of a silicon-containing precursor with an appropriate diol. The reaction typically requires a catalyst to facilitate the formation of the spiro structure. The reaction conditions, such as temperature and solvent, can vary depending on the specific precursor and catalyst used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and isolation of the final product to ensure it meets the required specifications for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dioxa-3-silaspiro[2.3]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-containing oxides.

    Reduction: Reduction reactions can lead to the formation of silicon-hydride species.

    Substitution: The silicon atom in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide, while reduction can produce silicon-hydride derivatives.

Wissenschaftliche Forschungsanwendungen

1,5-Dioxa-3-silaspiro[2.3]hexane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex silicon-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.

    Industry: Used in the production of advanced materials, such as silicon-based polymers and resins.

Wirkmechanismus

The mechanism of action of 1,5-Dioxa-3-silaspiro[2.3]hexane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other atoms, allowing it to participate in a range of chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxane: A similar compound with two oxygen atoms in a six-membered ring.

    1,3-Dithiane: Contains sulfur atoms instead of oxygen in the ring structure.

    1,3-Oxathiane: Features both oxygen and sulfur atoms in the ring.

Uniqueness

1,5-Dioxa-3-silaspiro[2.3]hexane is unique due to the presence of a silicon atom connecting the two oxygen-containing rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

918402-99-0

Molekularformel

C3H6O2Si

Molekulargewicht

102.16 g/mol

IUPAC-Name

1,5-dioxa-3-silaspiro[2.3]hexane

InChI

InChI=1S/C3H6O2Si/c1-4-2-6(1)3-5-6/h1-3H2

InChI-Schlüssel

OPAQTDQZTPHQDC-UHFFFAOYSA-N

Kanonische SMILES

C1OC[Si]12CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.